Home > Products > Bioactive Reagents P158 > 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid
2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid - 1103964-06-2

2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid

Catalog Number: EVT-2562736
CAS Number: 1103964-06-2
Molecular Formula: C12H14ClNO5S
Molecular Weight: 319.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is cataloged in various chemical databases, including PubChem, which provides detailed information about its structure and properties. Its IUPAC name reflects its complex structure, indicating the presence of a chlorobenzoyl group and a methylsulfonyl group attached to a butanoic acid backbone .

Synthesis Analysis

The synthesis of 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4-(methylsulfonyl)butanoic acid.
  2. Acylation Reaction: The acylation of the amine (from 4-(methylsulfonyl)butanoic acid) with 4-chlorobenzoyl chloride proceeds under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
  3. Purification: Following the reaction, the product is purified through recrystallization or chromatography techniques to isolate pure 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid.

The reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity. Typical temperatures may range from ambient to slightly elevated conditions to facilitate the reaction without decomposition.

Chemical Reactions Analysis

2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorobenzoyl moiety can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by other nucleophiles under suitable conditions.
  2. Decarboxylation: Under extreme conditions or with specific catalysts, decarboxylation reactions might occur at the carboxylic acid site.
  3. Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Each of these reactions can be influenced by factors such as pH, temperature, and solvent polarity.

Mechanism of Action

The mechanism of action for 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid primarily relates to its role as an inhibitor or modulator in biochemical pathways:

  1. Enzyme Interaction: The compound may interact with specific enzymes involved in metabolic pathways due to its structural similarity to natural substrates or inhibitors.
  2. Binding Affinity: Its binding affinity can be influenced by steric factors introduced by the chlorobenzoyl and methylsulfonyl groups.

Further studies are required to elucidate precise interactions at the molecular level.

Physical and Chemical Properties Analysis

The physical properties of 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid include:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: It is expected to be soluble in polar solvents like water and methanol due to its ionic functional groups.
  • Melting Point: Specific melting point data are not widely reported but can be determined experimentally.

Chemical properties include stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Applications

2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid has several scientific applications:

  1. Proteomics Research: Used in studies involving protein interactions and enzyme inhibition.
  2. Pharmaceutical Development: Potentially serves as a lead compound for developing new therapeutic agents targeting specific biological pathways.
  3. Biochemical Assays: Employed in various assays for understanding metabolic processes involving amino acids and their derivatives.

Research continues into optimizing its synthesis and exploring additional applications in drug discovery and biochemical research .

Introduction to GABA Transporter Inhibition and Neuropathic Pain Pathophysiology

Role of GABA Transporters (mGAT1–4) in Inhibitory Neurotransmission Modulation

γ-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, regulates neuronal excitability through synaptic and extrasynaptic receptors. Termination of GABAergic signaling is mediated by four sodium- and chloride-dependent plasma membrane transporters: mouse GABA transporters 1–4 (mGAT1–4), corresponding to human GAT1 (SLC6A1), BGT1 (SLC6A12), GAT3 (SLC6A11), and GAT2 (SLC6A13) [1] [10]. These transporters exhibit distinct regional distributions and functional roles:

  • mGAT1 is predominantly neuronal, localized in presynaptic terminals throughout the cortex, hippocampus, and basal ganglia. It accounts for >80% of synaptic GABA reuptake and is highly sensitive to inhibitors like tiagabine [1] [10].
  • mGAT4 is primarily astrocytic, enriched in the thalamus, hypothalamus, and spinal cord. It modulates tonic inhibition and extrasynaptic GABA levels [1] [5].
  • mGAT2 and mGAT3 are peripherally expressed with limited central nervous system presence, though mGAT2 (BGT1) contributes to osmotic balance and may influence epileptogenesis [7] [10].

Table 1: Characteristics of Mouse GABA Transporter Subtypes

SubtypeHuman EquivalentPrimary LocalizationKey Inhibitors
mGAT1GAT1 (SLC6A1)Neuronal presynaptic terminalsTiagabine, NO-711
mGAT2BGT1 (SLC6A12)Peripheral organs, low brainEF1502, betaine
mGAT3GAT2 (SLC6A13)Liver, kidneyβ-alanine
mGAT4GAT3 (SLC6A11)Astrocytes (thalamus, spinal cord)(S)-SNAP-5114, DDPM-859

Pharmacological inhibition of these transporters prolongs GABA-mediated inhibition. Selective mGAT1 blockers (e.g., tiagabine) enhance phasic inhibition, while mGAT4 inhibitors (e.g., (S)-SNAP-5114) augment tonic currents [5] [9]. This distinction is critical for pain modulation, as spinal and thalamic mGAT4 gates GABAergic control of nociceptive processing [5] [9].

Neuropathic Pain Mechanisms and Current Pharmacotherapeutic Challenges

Neuropathic pain arises from lesions or dysfunction in the somatosensory system, characterized by maladaptive plasticity in pain pathways. Key pathophysiological features include:

  • Central Disinhibition: Loss of GABAergic tone in the spinal dorsal horn and thalamus permits hyperexcitability of projection neurons, manifesting as allodynia (pain from non-noxious stimuli) and hyperalgesia (heightened pain sensitivity) [3] [5].
  • Glial Dysregulation: Astrocytic mGAT4 downregulation in the spinal cord reduces GABA clearance capacity, exacerbating excitatory-inhibitory imbalances [5] [9].
  • Chemotherapy-Induced Neuropathy: Agents like oxaliplatin increase oxidative stress in sensory neurons, leading to mitochondrial dysfunction and spontaneous firing in C-fibers [5].

Current first-line treatments (e.g., pregabalin, duloxetine) provide adequate relief in only 30–40% of patients due to efficacy limitations and dose-limiting side effects [5] [9]. For example, α2δ ligands (pregabalin) may cause dizziness, while serotonin-norepinephrine reuptake inhibitors induce nausea. This underscores the need for mechanistically novel analgesics targeting alternative pathways, such as GABA transport.

Table 2: Limitations of Current Neuropathic Pain Therapies

Drug ClassExample AgentsResponse RateKey Limitations
α2δ LigandsPregabalin, Gabapentin30–40%Sedation, dizziness, weight gain
Serotonin-Norepinephrine Reuptake InhibitorsDuloxetine, Venlafaxine40–50%Nausea, hypertension
Topical AgentsLidocaine, Capsaicin40–60%Local skin reactions

Rationale for Targeting GABA Transporters in Analgesic Drug Development

The restricted efficacy of existing neuropathic pain therapies highlights the therapeutic potential of GABA transporter inhibition. Preclinical evidence supports this approach:

  • mGAT1 Inhibition: Tiagabine reduces tactile allodynia in streptozotocin-induced diabetic neuropathy and oxaliplatin-induced chemotherapy models. However, its central nervous system side effects (e.g., sedation) limit utility [3] [5].
  • mGAT4 Inhibition: (S)-SNAP-5114 exhibits antinociceptive effects in chronic pain models by enhancing spinal GABAergic tone without motor impairment [5] [9].
  • Dual mGAT1/mGAT4 Inhibition: Compounds like EF1502 synergistically suppress seizure activity and may offer broader analgesic profiles than subtype-selective agents [7] [9].

The structural design of 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid integrates features critical for enhanced transporter modulation:

  • The 4-chlorobenzoyl moiety provides lipophilicity for blood-brain barrier penetration, analogous to tiagabine’s diphenylbutenyl group [1] [9].
  • The methylsulfonyl group introduces polar interactions potentially favoring mGAT4 affinity, similar to sulfonamide-based inhibitors [5] [6].
  • The butanoic acid backbone mimics endogenous GABA, facilitating recognition by transporter substrate-binding sites [1] [5].

Table 3: Molecular Features Supporting Target Engagement

Structural ElementPutative Pharmacological RolePrecedent in Known Inhibitors
4-Chlorobenzoyl groupEnhances lipophilicity and transporter affinityTiagabine (diphenylbutenyl) [1]
Methylsulfonyl substituentPolar interactions with mGAT4 substrate-binding domainSulfonamide-based mGAT4 inhibitors [5]
Butanoic acid coreMimics GABA backbone; substrate-like binding to transportersNipecotic acid derivatives [9]

This molecule’s dual targeting capacity may address compensatory transporter upregulation observed with selective inhibitors, offering a promising strategy for refractory neuropathic pain [5] [9].

Properties

CAS Number

1103964-06-2

Product Name

2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4-methylsulfonylbutanoic acid

Molecular Formula

C12H14ClNO5S

Molecular Weight

319.76

InChI

InChI=1S/C12H14ClNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)

InChI Key

ZSBFDIPIJCQQCV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.